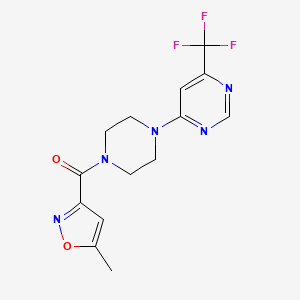

(5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O2/c1-9-6-10(20-24-9)13(23)22-4-2-21(3-5-22)12-7-11(14(15,16)17)18-8-19-12/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSKUTDERRWKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone generally involves a multi-step process. One common route involves the reaction of a suitable 5-methylisoxazole derivative with a piperazine ring bearing a pyrimidinyl substituent. Typical reaction conditions include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and the application of mild heating to facilitate the reaction.

Industrial Production Methods: : On an industrial scale, the production methods would likely be optimized for yield and cost-efficiency. This might include the use of high-throughput reactors, optimized solvent systems, and possibly catalytic methods to improve reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to potentially form new functional groups.

Reduction: Undergoing hydrogenation to reduce functional groups.

Substitution: Electrophilic or nucleophilic substitutions at various reactive sites.

Common Reagents and Conditions: : Common reagents might include:

Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Solvents like ethanol, methanol, or acetonitrile for facilitating reactions.

Major Products Formed: : The major products will vary depending on the reaction type, but could include:

Functionalized derivatives with new substituents on the aromatic rings.

Reduced or oxidized forms of the starting material.

Aplicaciones Científicas De Investigación

Chemistry: : Used as an intermediate in the synthesis of more complex molecules for materials science. Biology : Potential use as a ligand for biological assays due to its unique structure. Medicine : Investigated for potential therapeutic effects, possibly as a candidate for drug development targeting specific pathways. Industry : Application in the development of specialty chemicals or materials with unique properties.

Mecanismo De Acción

The mechanism of action for (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its unique structure.

Comparación Con Compuestos Similares

Pyrimidine-Piperazine Derivatives

A structurally related compound, (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (referred to as w3 in ), shares the piperazine-methanone scaffold but substitutes the isoxazole with a triazole-phenyl group. Key differences include:

Pyrazolopyrimidine Derivatives

Compounds from , such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, feature pyrazolopyrimidine cores instead of pyrimidine-piperazine systems. These analogues lack the methanone linker, reducing conformational flexibility and likely limiting their binding to targets requiring extended geometries .

Functional and Pharmacological Comparisons

Bioactivity Profiles

For example:

- Trifluoromethylpyrimidine moieties are known to inhibit kinases like EGFR and VEGFR by occupying ATP-binding pockets .

- Isoxazole derivatives exhibit anti-inflammatory and antimicrobial activities, though these are context-dependent on ancillary substituents .

In contrast, pyrazolotriazolopyrimidines from demonstrate isomerization-dependent activity, where structural rearrangements under physiological conditions alter target engagement .

Metabolic Stability

The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to w3 ’s chloro group, which is susceptible to cytochrome P450-mediated dehalogenation . Additionally, the piperazine linker may improve solubility relative to rigid pyrazolopyrimidines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothetical Bioactivity Comparison

Research Findings and Implications

- Synthetic Flexibility : The piperazine linker in the target compound allows modular substitution, a strategy validated in w3 ’s synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

- Therapeutic Potential: While ferroptosis-inducing compounds (FINs) in include synthetic pyrimidine derivatives, the target compound’s trifluoromethyl group may offer selective cytotoxicity if tuned for redox modulation .

Actividad Biológica

The compound (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibits a unique structural configuration that suggests significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure

The compound features:

- 5-Methylisoxazole moiety

- Trifluoromethyl-substituted pyrimidine

- Piperazine linkage

This combination of functional groups is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Activity : Exhibits moderate to good antibacterial properties, as shown in several studies where derivatives of similar structures demonstrated effectiveness against various bacterial strains .

- Anticancer Potential : The piperazine derivatives have been linked to anticancer activity through mechanisms that involve the inhibition of specific cellular pathways and enzymes .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

The proposed mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, the interaction with AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially affect cognitive functions .

Antimicrobial Testing

A study evaluated the antimicrobial efficacy of related compounds, revealing that those containing the isoxazole and piperazine moieties exhibited significant antibacterial activity. The results are summarized in Table 1.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Isoxazole + Piperazine | Antibacterial |

| Compound B | Trifluoromethyl + Isoxazole | Anticancer |

| Compound C | Thioether linkage + Isoxazole | Antimicrobial |

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, a derivative tested against various cancer cell lines showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Enzyme Inhibition Studies

The enzyme inhibition studies revealed that the compound could effectively inhibit AChE activity. The inhibition constant (Ki) was determined through kinetic assays, showing promising results for further development as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Question: What are the established synthetic routes for (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition between an alkyne and nitrile oxide under acidic/basic conditions .

- Step 2 : Introduction of the trifluoromethylpyrimidine moiety through nucleophilic substitution, where a pyrimidin-4-yl intermediate reacts with a piperazine derivative .

- Step 3 : Coupling of the isoxazole and piperazine-pyrimidine units using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Key purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for the isoxazole (δ 6.2–6.5 ppm), pyrimidine (δ 8.5–9.0 ppm), and piperazine (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C16H15F3N4O2) with <2 ppm error .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Basic Question: How is the compound’s biological activity evaluated in preliminary studies?

Methodological Answer:

- In Vitro Assays :

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Target Identification : Competitive binding assays (e.g., fluorescence polarization) to assess kinase/enzyme inhibition .

Advanced Question: How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2/Xantphos) for coupling steps to reduce byproducts .

- Temperature Control : Use microwave-assisted synthesis to accelerate cycloaddition and reduce side reactions .

Advanced Question: What strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., Cl instead of CF3) or piperazine (e.g., morpholine replacement) groups .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., EGFR kinase) and correlate with IC50 values .

- 3D-QSAR : Develop CoMFA/CoMSIA models to predict activity trends based on steric/electronic properties .

Advanced Question: How should contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Assay Standardization : Re-test under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Advanced Question: What methodologies assess pharmacokinetics and toxicity?

Methodological Answer:

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- In Silico Toxicity : Predict hepatotoxicity using ProTox-II and DEREK software .

Advanced Question: How is environmental impact evaluated during preclinical development?

Methodological Answer:

- Ecotoxicology :

- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–100 mg/L compound and measure biomass over 72h .

- Daphnia magna Acute Toxicity : 48h LC50 determination .

- Biodegradation : OECD 301F test to assess 28-day degradation in activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.